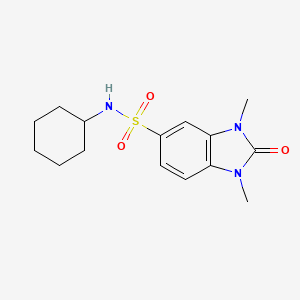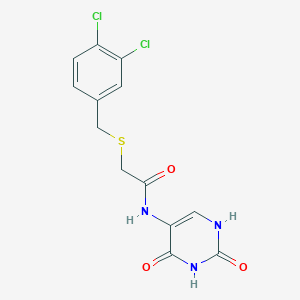![molecular formula C23H15FN4OS B3566265 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B3566265.png)
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one
Vue d'ensemble
Description
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the quinazolin-4-ylsulfanyl group: This could be done through a thiolation reaction, where a thiol group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the fluorophenyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other substituents can be replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy, such as cancer or infectious diseases.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and quinazolin-4-ylsulfanyl groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methyl-4(3H)-quinazolinone or 2-phenyl-4(3H)-quinazolinone.
Fluorophenyl derivatives: Compounds like 2-fluoroaniline or 2-fluorobenzamide.
Uniqueness
3-(2-fluorophenyl)-2-[(quinazolin-4-ylsulfanyl)methyl]quinazolin-4(3H)-one is unique due to the combination of the fluorophenyl and quinazolin-4-ylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-2-(quinazolin-4-ylsulfanylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4OS/c24-17-9-3-6-12-20(17)28-21(27-19-11-5-2-8-16(19)23(28)29)13-30-22-15-7-1-4-10-18(15)25-14-26-22/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMZCDAGMOFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3566185.png)

![3-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B3566216.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B3566224.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3566229.png)
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3566233.png)
![N-(3-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566240.png)
![2-{4-[(furan-2-ylcarbonyl)amino]phenyl}-4-oxo-4H-3,1-benzoxazin-7-yl acetate](/img/structure/B3566253.png)

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3566263.png)
![3,3'-(1,2-ethanediyl)bis(5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3566271.png)
![4-[(5-phenyl-3-isoxazolyl)carbonyl]morpholine](/img/structure/B3566275.png)
![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3566283.png)
METHANONE](/img/structure/B3566294.png)
